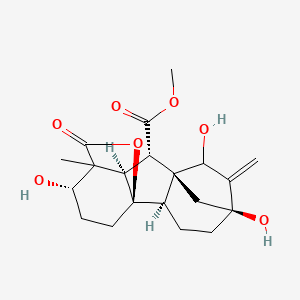
9S-Hydroxy Gibberellin A1 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9S-Hydroxy Gibberellin A1 Methyl Ester: is a derivative of gibberellic acid, a well-known plant growth regulator. This compound is part of the gibberellin family, which plays a crucial role in various plant growth and developmental processes, including seed germination, stem elongation, and flowering .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Gibberellin A1 Methyl Ester typically involves the hydroxylation of Gibberellin A1 Methyl Ester. This process can be achieved through various chemical reactions, including oxidation and hydroxylation, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial fermentation processes. Specific strains of fungi or bacteria are employed to produce gibberellins, which are then chemically modified to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9S-Hydroxy Gibberellin A1 Methyl Ester is used as a reference standard for the study of gibberellin biosynthesis and metabolism. It serves as a model compound for understanding the chemical behavior of gibberellins .
Biology: In biological research, this compound is utilized to study plant growth and development. It helps in elucidating the role of gibberellins in various physiological processes, such as seed germination, stem elongation, and flowering .
Medicine: While its primary applications are in plant biology, there is ongoing research into its potential medicinal uses. Studies are exploring its effects on human cells and its potential as a therapeutic agent .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve plant growth. It is applied to various crops to promote growth and increase productivity .
Mécanisme D'action
The mechanism of action of 9S-Hydroxy Gibberellin A1 Methyl Ester involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that lead to the transcription of genes involved in growth and development. The compound primarily targets DELLA proteins, which are growth inhibitors. By promoting the degradation of DELLA proteins, it removes growth limitations and stimulates cell division and elongation .
Comparaison Avec Des Composés Similaires
- Gibberellin A1 Methyl Ester
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: 9S-Hydroxy Gibberellin A1 Methyl Ester is unique due to its specific hydroxylation pattern, which imparts distinct biological activity. Compared to other gibberellins, it has a higher affinity for certain receptors and exhibits unique effects on plant growth and development .
Propriétés
Formule moléculaire |
C20H26O7 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-14(22)19-8-18(9,25)6-4-10(19)20-7-5-11(21)17(2,16(24)27-20)13(20)12(19)15(23)26-3/h10-14,21-22,25H,1,4-8H2,2-3H3/t10-,11+,12-,13-,14?,17?,18+,19-,20-/m1/s1 |
Clé InChI |
ZSSCZYIXYKJZDR-JMKOUVMDSA-N |
SMILES isomérique |
CC12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
SMILES canonique |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















